Product packaging for Tetraamminepalladium(II) sulfate(Cat. No.:CAS No. 13601-06-4)

Tetraamminepalladium(II) sulfate

Cat. No.: B082399
CAS No.: 13601-06-4
M. Wt: 270.6 g/mol
InChI Key: WSPHQZJZSJENIO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tetraamminepalladium(II) Complexes in Modern Chemistry

Tetraamminepalladium(II) complexes, a class of compounds to which Tetraamminepalladium(II) sulfate (B86663) belongs, are of considerable importance in modern chemistry. google.com These complexes feature a central palladium atom in the +2 oxidation state coordinated to four ammonia (B1221849) ligands, typically exhibiting a square planar geometry. cymitquimica.com Their significance stems from the versatile reactivity of the palladium center, making them invaluable in various chemical transformations.

One of the most prominent areas of application for these complexes is in catalysis. google.comchemimpex.com They serve as effective catalysts in a range of organic reactions, including cross-coupling reactions like the Suzuki and Heck reactions. chemimpex.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, which is a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The stability of tetraamminepalladium(II) complexes, particularly in aqueous solutions, enhances their utility in various experimental setups. cymitquimica.comumicore.com

Centrality of Tetraamminepalladium(II) Sulfate as a Precursor Compound

This compound is a crucial precursor compound in the synthesis of various palladium-based materials. google.comgoogle.com Its good water solubility and the relatively stable chemical nature of its solutions make it an ideal starting material. google.comgoogle.com

A significant application is in the preparation of supported palladium catalysts. google.comgoogle.com Due to its stability, it can be used to impregnate various support materials, which are then subjected to reduction to form highly dispersed palladium nanoparticles. These supported catalysts are vital in many industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions. The chloride-free nature of the sulfate salt is particularly advantageous in applications where chloride ions could poison the catalyst or corrode equipment. samaterials.comchemicalbook.com

Furthermore, this compound serves as a precursor for the synthesis of other palladium compounds. For instance, it can be used to prepare tetraamminepalladium(II) bicarbonate. guidechem.com It is also a key ingredient in the synthesis of palladium nanoparticles, which have a wide array of applications in catalysis, electronics, and medicine. sigmaaldrich.comresearchgate.net

Overview of Key Research Domains Involving the Compound

The unique properties of this compound have led to its use in several key research and industrial domains:

Electroplating: This compound is extensively used as the main salt in palladium electroplating baths. google.com The resulting palladium coatings are valued for their high ductility, corrosion resistance, and electrical conductivity. chemicalbook.com These characteristics make them ideal for applications in the electronics industry, such as for plating computer motherboards and network connectors. samaterials.com The high efficiency and environmentally friendly nature of the process, which avoids the use of halogenated compounds, have led to it gradually replacing traditional plating solutions. chemicalbook.comguidechem.com

Catalysis: As mentioned, it is a vital precursor for creating heterogeneous catalysts. umicore.com These catalysts are not only used in fine chemical synthesis but also play a critical role in automotive catalytic converters for the abatement of harmful exhaust emissions. samaterials.comumicore.com Research continues to explore new catalytic applications by depositing palladium from this precursor onto novel support materials.

Materials Science: In materials science, this compound is used in the preparation of advanced materials. Its role as a precursor to palladium nanoparticles is a key area of research, with studies focusing on controlling the size and shape of the nanoparticles for specific applications. researchgate.netjksus.org These nanomaterials are being investigated for use in sensors, hydrogen storage, and biomedical applications. chemimpex.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H12N4O4PdS B082399 Tetraamminepalladium(II) sulfate CAS No. 13601-06-4

Properties

IUPAC Name

azane;palladium(2+);sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHQZJZSJENIO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12N4O4PdS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592759
Record name Palladium(2+) sulfate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13601-06-4
Record name Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13601-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium(2+) sulfate--ammonia (1/1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminopalladium sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Palladium tetraaminesulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Innovations

Conventional Synthesis Approaches for Tetraamminepalladium(II) Sulfate (B86663)

Conventional methods for synthesizing Tetraamminepalladium(II) sulfate typically involve the direct reaction of a palladium(II) source with ammonia (B1221849).

The most traditional route involves the direct reaction of Palladium(II) sulfate with an aqueous solution of ammonia. google.com A significant hurdle in this process is the insolubility of Palladium(II) sulfate in water. google.com To overcome this, the process requires the initial dissolution of Palladium(II) sulfate in heated, dilute sulfuric acid. google.com Following this dissolution, ammonia is introduced to the solution, leading to the formation of the this compound complex. The final product is then typically isolated through condensation and crystallization. google.com

Another conventional method starts further back, with palladium metal. In this process, palladium powder is first activated with hydrochloric acid and then dissolved in nitric acid to produce a Palladium(II) nitrate (B79036) solution. riyngroup.com Sulfuric acid is subsequently added, and the mixture is heated to displace the nitrate groups, resulting in a solution containing Palladium(II) sulfate. riyngroup.com Finally, the addition of ammonia water yields the desired this compound crystals. riyngroup.com

Advanced Synthetic Strategies for Enhanced Product Quality and Yield

To address the shortcomings of traditional methods, advanced synthetic strategies have been developed. These routes prioritize high purity and yield by employing multi-step pathways that offer better control over the reaction and facilitate easier purification.

PdCl₂ + 4NH₃ → [Pd(NH₃)₄]Cl₂ google.com

[Pd(NH₃)₄]Cl₂ + Ag₂SO₄ → [Pd(NH₃)₄]SO₄ + 2AgCl↓ google.com

The key to this method's success is the formation of insoluble silver chloride (AgCl), which precipitates out of the solution, driving the reaction to completion and simplifying the purification process. google.com

The first step involves the synthesis of the intermediate compound, Tetraamminedichloropalladium(II) (also known as Dichlorotetraamminepalladium(II)). google.com This is achieved by reacting Palladium(II) chloride with a concentrated ammonia solution (strong aqua). google.com The process typically involves adding Palladium(II) chloride in batches to the ammonia solution and heating the mixture with stirring. google.com The resulting solution is then evaporated to dryness and the residue is redissolved in water to obtain the Tetraamminedichloropalladium(II) solution. google.com

ParameterValue
Starting MaterialPalladium(II) chloride (PdCl₂)
ReagentStrong ammonia solution
Temperature40–90 °C
Reaction Time0.5–5 hours
ProductTetraamminedichloropalladium(II) ([Pd(NH₃)₄]Cl₂) solution

Table 1: Reaction Parameters for the Preparation of Tetraamminedichloropalladium(II) google.com

In the final step, the sulfate anion is introduced by reacting the aqueous Tetraamminedichloropalladium(II) solution with silver sulfate. google.comgoogle.com A suspension of silver sulfate in water is prepared, and the intermediate solution is added to it in batches. google.com The reaction mixture is stirred for a period, during which the insoluble silver chloride precipitates. google.com This solid byproduct is then removed by filtration. The remaining filtrate, which contains the desired this compound, is concentrated by evaporation, cooled to induce crystallization, washed with a small amount of ice water, and finally dried to yield the pure, white crystalline product. google.com

ParameterValue
Starting MaterialTetraamminedichloropalladium(II) solution
ReagentSilver sulfate (Ag₂SO₄) suspension
Temperature20–90 °C
Reaction Time0.5–5 hours
ProductWhite crystals of this compound ([Pd(NH₃)₄]SO₄)

Table 2: Reaction Parameters for the Synthesis of this compound from its Dichloro-Intermediate google.com

Two-Step Pathway Involving Dichlorotetraamminepalladium(II) Intermediate

Achievement of High Purity and Reaction Efficiency

Traditional synthesis methods for this compound often start with palladium powder. riyngroup.com This process involves activating the palladium with hydrochloric acid, followed by dissolution in nitric acid to form palladium(II) nitrate. Sulfuric acid is then added to displace some of the nitrate groups. Finally, the addition of ammonia water leads to the formation of this compound crystals. riyngroup.com

However, a significant drawback of this conventional method is the co-production of ammonium (B1175870) sulfate, which is also highly water-soluble. google.com This makes the complete separation of the desired product challenging, often resulting in lower purity and yield. google.com To address these issues, alternative approaches have been developed. One such method involves the reaction of palladium chloride with ammonia water to produce tetraammine dichloropalladium(II), which then reacts with silver sulfate. google.comgoogle.com This process precipitates silver chloride, simplifying the isolation of the this compound and leading to high yields (over 90%) and purity (over 99.0%). google.comgoogle.com

Table 1: Comparison of Synthetic Methods for this compound

FeatureTraditional MethodSilver Salt MethodIon Exchange Method
Starting Material Palladium PowderPalladium(II) ChloridePalladium(II) Chloride
Key Reagents Nitric Acid, Sulfuric Acid, AmmoniaAmmonia, Silver SulfateAmmonia, Ion Exchange Resin, Sulfuric Acid
Purity Lower due to ammonium sulfate byproductHigh (>99.0%) google.comgoogle.comHigh riyngroup.com
Yield Lower google.comHigh (>90%) google.comgoogle.comHigh
Byproduct Ammonium SulfateSilver ChlorideWater
Process Simplicity More complex separation guidechem.comSimple, but uses expensive silver google.comSimple, clean process riyngroup.com

Ion Exchange Synthesis Methods

A significant innovation in the synthesis of this compound is the application of ion exchange technology. riyngroup.com This method offers a cleaner and more efficient route to a high-purity product. riyngroup.com

Utilization of Palladium(II) Chloride as Starting Material

The ion exchange process commences with palladium(II) chloride (PdCl₂), a common and readily available palladium salt. riyngroup.comgoogle.com This choice of starting material avoids the use of nitric acid and the subsequent formation of mixed nitrate-sulfate intermediates seen in traditional methods. riyngroup.com

Ammonia Complexation and Hydroxide (B78521) Intermediate Formation

The first step involves the complexation of palladium(II) chloride with ammonia (NH₃) to form tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂). riyngroup.com This stable complex is then passed through an anion exchange resin. The resin, charged with hydroxide ions (OH⁻), exchanges the chloride ions (Cl⁻) from the complex, resulting in the formation of tetraamminepalladium(II) hydroxide (Pd(NH₃)₄₂). riyngroup.comheraeus-precious-metals.com

Reaction with Sulfuric Acid for this compound Generation

The final step is the neutralization of the tetraamminepalladium(II) hydroxide solution with sulfuric acid (H₂SO₄). riyngroup.com This acid-base reaction yields the desired product, this compound ([Pd(NH₃)₄]SO₄), and water. The product can then be isolated in high purity through recrystallization. riyngroup.com

Mechanistic Studies of Palladium Complex Formation and Ligand Exchange

The formation of the tetraamminepalladium(II) complex is a fundamental step in the synthesis of this compound. Palladium(II) complexes, being d⁸ metal ions, typically adopt a square planar geometry. fiveable.melibretexts.org The substitution of ligands in these complexes, such as the replacement of chloride or water ligands with ammonia, generally proceeds through an associative mechanism. fiveable.melibretexts.orgyoutube.com

In an associative substitution, the incoming ligand (ammonia) attacks the metal center to form a five-coordinate trigonal bipyramidal intermediate before the leaving ligand departs. fiveable.meyoutube.com The rate of this substitution is influenced by several factors, including the nature of the metal center, the incoming and leaving ligands, and the reaction conditions. fiveable.mersc.org For palladium(II) complexes, the formation of the ammine complex is a favorable process. nih.govrsc.org The resulting tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, is a stable square-planar complex. nih.govresearchgate.net The kinetics of ligand exchange in square planar palladium(II) complexes have been studied, and the rate law often shows a dependence on the concentration of the incoming nucleophile, which is consistent with an associative pathway. rsc.orgnih.gov

Conversion of Platinum Group Metal (PGM) Hydroxo Complexes to Ammine Complexes

The synthesis of this compound can be achieved through various methods, including the use of palladium hydroxo complexes as precursors. One common approach involves the reaction of palladium(II) chloride with ammonia water to form tetraamminedichloropalladium(II). google.com This intermediate is then reacted with silver sulfate to precipitate silver chloride and yield this compound in the solution. google.com Another method utilizes an ion-exchange process where palladium(II) chloride is first converted to tetraamminepalladium(II) chloride, followed by an ion exchange to replace chloride ions with hydroxide ions, forming tetraamminepalladium(II) hydroxide. riyngroup.com This hydroxide intermediate is then neutralized with sulfuric acid to produce the final this compound product. riyngroup.com

A traditional method starts with palladium powder, which is activated with hydrochloric acid and then dissolved in nitric acid to create a palladium(II) nitrate solution. riyngroup.com Sulfuric acid is added to this solution and heated to drive off some of the nitro groups, resulting in a mixture of palladium(II) sulfate and nitrate. riyngroup.com The addition of ammonia water to this mixture leads to the formation of this compound crystals. riyngroup.com

Ligand Exchange Kinetics and Thermodynamics within the Coordination Sphere

The substitution of ligands in palladium(II) complexes, such as the replacement of chloride or nitrite (B80452) ions, generally follows an S_N2-type reaction mechanism. The rate of these substitution reactions is significantly influenced by the nucleophilic character of the incoming ligand. capes.gov.br Studies on various palladium(II) complexes have shown that the reaction rates decrease in the order of hydroxide ion > thiourea (B124793) > pyridine (B92270) > glycine (B1666218) > aniline (B41778) > water, which aligns with the decreasing order of their nucleophilic strength. capes.gov.br This strong dependence on the nucleophile suggests that the trans-effect is not a significant factor in the ligand exchange kinetics of these palladium(II) complexes. capes.gov.br

The thermodynamics of ligand exchange are also a critical aspect. The ability to perform ligand exchange on palladium oxidative addition complexes allows for the diversification of the ancillary ligands, which in turn influences the subsequent bond-forming reactions. nih.govnih.gov For instance, a sterically demanding ligand can be exchanged for a less bulky one, often with high conversion rates, by heating the complex. nih.gov This process can be used to access a wider range of catalytic activities from a single palladium precatalyst. nih.gov

Strategies for Controlling Halide Impurities in Synthetic Products

Halide impurities, particularly chlorides, can be a significant issue in the synthesis of high-purity this compound, especially when starting from palladium(II) chloride. One effective strategy to mitigate this is to use a synthesis route that actively removes chloride ions. For example, the reaction of tetraamminedichloropalladium(II) with silver sulfate results in the precipitation of silver chloride, which can be physically separated from the desired product. google.comgoogle.com

The ion-exchange method also offers a robust way to control halide content. riyngroup.com By passing a solution of tetraamminepalladium(II) chloride through an ion-exchange resin, the chloride ions are replaced by hydroxide ions, effectively removing the halide from the coordination sphere before the final sulfate salt is formed. riyngroup.com This method is noted for its ability to produce high-purity products with low impurity levels. riyngroup.com

Formation and Reactivity of Mixed-Ligand Complexes

Palladium(II) readily forms mixed-ligand complexes with various nitrogen- and sulfur-donor ligands. acs.orgresearchgate.net The formation and reactivity of these complexes are of interest in understanding their potential applications, including in biological systems. For example, the interaction of palladium(II) complexes with biorelevant ligands like amino acids and peptides has been studied to understand their speciation and potential antitumor activity. acs.org

The reactivity of these mixed-ligand complexes can be diverse. For instance, palladium(II) methylperoxo complexes with diaminoterpyridine ligands have shown different reactivity compared to their platinum(II) analogues, leading to the formation of a novel hemi-aminal palladium complex. nih.gov The hemilability of certain iminophosphine ligands in palladium(II) complexes, where the ligand can coordinate in both η¹- and η²-modes, further demonstrates the complex reactivity patterns of these compounds. figshare.com The synthesis and characterization of palladium(II) fluoride (B91410) complexes with nitrogen-donor ligands have also been explored, revealing interesting structural features and reactivity, although C-F bond-forming reductive elimination was not observed upon thermal decomposition. researchgate.net

Industrial-Scale Production and Process Optimization

The industrial production of this compound focuses on achieving high purity and conversion rates while optimizing process steps like drying to ensure product quality.

Development of High-Purity and High-Conversion Production Methods

Several methods have been developed for the industrial-scale production of this compound with a focus on high purity and yield. A patented method starts with palladium(II) chloride, which is reacted with ammonia water. guidechem.com The resulting solution is concentrated to precipitate crystals, which are then dried. guidechem.com This intermediate is subsequently reacted to form the final sulfate product. This process is designed to have simple steps and produce fewer by-products, leading to high product purity and conversion rates suitable for industrial production. guidechem.com Another patented approach emphasizes a two-step reaction from palladium chloride, which also boasts a high yield of over 90% and a product purity exceeding 99.0%. google.comgoogle.com

The ion-exchange synthesis route is also highlighted as a method that provides high purity and is environmentally friendly. riyngroup.com This process is advantageous because the raw materials and intermediates are relatively simple, which aids in controlling impurity content and improving product quality. riyngroup.com

Coordination Chemistry and Electronic Structure of Tetraamminepalladium Ii Sulfate

The Predominance of Square Planar Geometry in Palladium(II) d⁸ Systems

The geometry of transition metal complexes is a critical determinant of their physical and chemical properties. For palladium(II) compounds, which possess a d⁸ electron configuration, a square planar arrangement of ligands around the central metal ion is overwhelmingly favored. quora.comwikipedia.orglibretexts.org This includes the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺.

The preference for this geometry can be understood by considering the arrangement of the d-orbitals in the presence of a ligand field. In a square planar environment, the d-orbitals split into four distinct energy levels. numberanalytics.com For a d⁸ metal ion like palladium(II), the eight d-electrons can be accommodated in the four lower-energy orbitals, leaving the highest-energy d(x²-y²) orbital unoccupied. numberanalytics.comstanford.edu This electronic arrangement minimizes electron-electron repulsion and results in a diamagnetic, low-spin complex, which is a characteristic feature of many Pd(II) and Pt(II) complexes. numberanalytics.comstanford.edu The bond angles in an ideal square planar geometry are 90° between adjacent ligands and 180° across the central metal ion. numberanalytics.com

It is noteworthy that while other four-coordinate geometries, such as tetrahedral, are possible, they are generally less stable for d⁸ systems, especially with strong-field ligands. The larger energy splitting in a square planar field provides greater stabilization for d⁸ complexes compared to a tetrahedral arrangement. libretexts.org

Unraveling the Electronic Structure: Ligand Field Theory and Electronic Transitions in the [Pd(NH₃)₄]²⁺ Moiety

Ligand Field Theory (LFT) offers a sophisticated model for understanding the electronic structure and bonding in transition metal complexes. wpmucdn.comlibretexts.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. In the case of the [Pd(NH₃)₄]²⁺ cation, the four ammonia (B1221849) ligands act as σ-donors, creating a strong ligand field. rsc.org

This interaction leads to a specific splitting pattern of the palladium d-orbitals. The d-orbitals are no longer degenerate but are separated into different energy levels. For a square planar complex, the relative ordering of these orbitals is generally considered to be d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz). wikipedia.orgnumberanalytics.com The eight d-electrons of Pd(II) fill the lower four orbitals, resulting in a stable, low-spin electronic configuration. stanford.edu

The energy differences between these split d-orbitals correspond to the energy of photons in the ultraviolet-visible region of the electromagnetic spectrum. Consequently, the complex can absorb light, promoting an electron from a lower-energy d-orbital to a higher-energy one. These electronic transitions, known as d-d transitions, are responsible for the color of many transition metal complexes. While often weak for centrosymmetric complexes, these transitions provide valuable information about the electronic structure.

Behavior in Solution: Stability of the Tetraamminepalladium(II) Complex

The utility of a coordination complex is often dictated by its stability in solution. The tetraamminepalladium(II) cation exhibits notable stability under specific conditions.

Robustness in Aqueous Media: Hydrolytic Stability and Resistance to Dilution

The [Pd(NH₃)₄]²⁺ complex demonstrates significant hydrolytic stability. This means it resists the replacement of its ammine ligands by water molecules when dissolved in aqueous solutions. The strong coordinate bonds between the palladium(II) center and the nitrogen atoms of the ammonia ligands contribute to this stability. The complex can be considered kinetically inert to some extent, meaning ligand exchange reactions occur relatively slowly. libretexts.org

The Critical Role of pH in Maintaining Complex Integrity and Reactivity

The integrity of the tetraamminepalladium(II) complex is highly dependent on the pH of the solution. nih.gov In neutral or alkaline solutions, the complex remains stable. However, in acidic conditions, the equilibrium can be shifted. Protons in the solution can react with the coordinated ammonia ligands, forming ammonium (B1175870) ions. This process can lead to the dissociation of the ammonia ligands from the palladium center and the subsequent formation of aqua complexes. The extent of this reaction is influenced by the concentration of the acid. chemguide.co.uk This reactivity highlights the importance of pH control in applications involving this complex, such as in electroplating baths. riyngroup.com

The Dynamics of Ligand Exchange: Substitution Reactions and the Trans Effect in Palladium(II) Complexes

Square planar complexes, such as tetraamminepalladium(II), are known to undergo ligand substitution reactions. chemguide.co.uklibretexts.org These reactions are fundamental to the synthesis of new palladium compounds and are crucial in catalytic cycles.

A key concept governing the outcome of these substitution reactions is the trans effect. The trans effect describes the ability of a ligand to labilize the ligand positioned trans (opposite) to it, making it more susceptible to substitution. dalalinstitute.comwikipedia.org The magnitude of the trans effect follows a well-established series, with ligands like cyanide (CN⁻) and carbon monoxide (CO) exhibiting a strong trans effect, while ligands like ammonia (NH₃) and water (H₂O) have a weaker effect. wikipedia.org This principle is instrumental in directing the stereochemistry of substitution reactions in square planar complexes. libretexts.org

Dissecting the Rate of Change: Factors Governing Ligand Lability and Replacement

The rate at which ligands are replaced in a palladium(II) complex is influenced by several factors. The lability of a ligand, or its ease of replacement, is a key determinant. libretexts.org

Several factors contribute to ligand lability:

The nature of the leaving group: Weaker bonds lead to faster substitution.

The nature of the entering ligand: The concentration and nucleophilicity of the incoming ligand can affect the reaction rate.

The nature of the other ligands in the complex: As described by the trans effect, certain ligands can accelerate the replacement of the ligand opposite to them. dalalinstitute.comacs.org

The central metal ion: For square planar complexes, the rate of ligand substitution generally follows the order Ni(II) > Pd(II) >> Pt(II). dalalinstitute.com

Steric factors: Bulky ligands can influence the accessibility of the metal center to incoming ligands, thereby affecting reaction rates. nih.gov

Ligand substitution in square planar d⁸ complexes typically proceeds through an associative mechanism. libretexts.orglibretexts.org In this mechanism, the incoming ligand first coordinates to the metal center, forming a five-coordinate trigonal bipyramidal intermediate. Subsequently, the leaving group detaches. libretexts.org

Synthetic Utility of Directed Substitution Reactions

Tetraamminepalladium(II) sulfate (B86663), [Pd(NH₃)₄]SO₄, serves as a valuable precursor in the synthesis of other palladium(II) complexes through directed substitution reactions. In these reactions, the ammonia (NH₃) ligands are systematically replaced by other ligands, allowing for the controlled formation of new palladium compounds with desired properties. The lability of the ammine ligands, coupled with the stability of the palladium(II) center, makes this complex a versatile starting material for accessing a range of palladium species.

The substitution of the ammine ligands can be partial or complete, depending on the reaction conditions and the nature of the incoming ligand. These reactions are typically driven by factors such as the relative bond strengths between palladium and the ligands, the concentration of the reactants, and the chelate effect if polydentate ligands are employed.

One notable application of tetraamminepalladium(II) sulfate as a synthetic precursor is in the preparation of other tetraamminepalladium(II) salts with different counter-ions. For instance, it can be used to synthesize tetraamminepalladium(II) bicarbonate. guidechem.com This transformation is significant as it provides a route to palladium complexes with alternative anions, which can be crucial for subsequent catalytic applications or material preparations where the sulfate ion might be undesirable.

Furthermore, the tetraamminepalladium(II) cation can undergo ligand exchange with various chelating agents. Chelating ligands, which can form multiple bonds with the metal center, often drive the substitution reaction forward due to the entropically favorable chelate effect. youtube.com This allows for the synthesis of stable palladium complexes with multidentate ligands, which have applications in catalysis and materials science.

The general principle of these substitution reactions involves the displacement of the neutral ammonia ligands by other nucleophilic species. The reaction progress can often be monitored by changes in the physical and spectroscopic properties of the solution, such as color or UV-Vis spectrum, indicating the formation of the new palladium complex. savemyexams.com

Below are tables detailing specific examples of directed substitution reactions starting from tetraamminepalladium(II) compounds.

Table 1: Synthesis of Tetraamminepalladium(II) Bicarbonate

ReactantReagentProductReaction ConditionsReference
This compoundSodium bicarbonate, Ammonia waterTetraamminepalladium(II) bicarbonateThe suspension of this compound is treated with ammonia water, followed by the addition of sodium bicarbonate. The resulting solution is stirred, filtered, and the filtrate is subjected to rotary evaporation and crystallization. guidechem.com

Table 2: General Ligand Substitution in Palladium(II) Ammine Complexes

Starting Complex TypeIncoming Ligand TypeProduct TypeGeneral ObservationsReference
[Pd(NH₃)₄]²⁺Chelating Ligands (e.g., diamines, amino acids)[Pd(chelate)₂]²⁺ or [Pd(chelate)(NH₃)₂]²⁺The chelate effect provides a strong thermodynamic driving force for the substitution of monodentate ammine ligands. youtube.com
[Pd(NH₃)₄]²⁺Halide Ions (e.g., Cl⁻, Br⁻)[PdX₄]²⁻ or mixed ammine-halide complexesStepwise substitution can occur, with the final product depending on the halide concentration and reaction conditions. savemyexams.com

It is important to note that while this compound is a useful precursor, other palladium sources like palladium(II) chloride or palladium(II) acetate (B1210297) are also commonly used for the synthesis of various palladium complexes. riyngroup.commdpi.com The choice of precursor often depends on the desired final product, solubility considerations, and the required reaction conditions.

Electrochemical Behavior and Advanced Electrodeposition Research

Mechanistic Investigations of Tetraamminepalladium(II) Electro-reduction

The reduction of the tetraamminepalladium(II) complex, [Pd(NH₃)₄]²⁺, to palladium metal is the core reaction in the electrodeposition process. The mechanism of this transformation is complex, involving multiple steps that dictate the quality and efficiency of the resulting palladium film.

[Pd(NH₃)₄]²⁺ + 2e⁻ → Pd(s) + 4NH₃

Kinetic studies on similar metal-ammine complexes reveal that the reduction process is often influenced by several factors. The rate of the reaction is dependent on the overpotential applied, the concentration of the palladium complex, and the temperature of the electrolyte. lpnu.ualpnu.ua

A key aspect of the kinetic analysis is the determination of the charge transfer mechanism. The reduction of the palladium complex from Pd(II) to Pd(0) may not occur in a single step. It can involve preceding chemical reactions, such as the partial dissociation of the ammonia (B1221849) ligands from the complex before the electron transfer occurs. wikimedia.org The stability of the complex plays a crucial role; a very stable complex will require a higher overpotential to initiate reduction. lpnu.ua The kinetics are often characterized by parameters such as the transfer coefficient (α), which describes the symmetry of the energy barrier for the reaction, and the exchange current density (j₀), which represents the rate of reaction at the equilibrium potential. While specific values for the tetraamminepalladium(II) sulfate (B86663) system are not widely published, studies on analogous systems show that the kinetics are often mixed, involving both charge transfer and mass transport limitations. researchgate.net

The reduction of Pd(II) to metallic palladium (Pd(0)) is a two-electron transfer process. However, this does not necessarily mean that two electrons are transferred simultaneously. The reaction can proceed through intermediate states, such as a Pd(I) species. acs.org The existence of such intermediates can significantly impact the deposition mechanism and the morphology of the resulting palladium layer.

[Pd(NH₃)₄]²⁺ → [Pd(NH₃)ₓ]²⁺ + (4-x)NH₃ (Partial ligand dissociation)

[Pd(NH₃)ₓ]²⁺ + e⁻ → [Pd(NH₃)ₓ]⁺ (First electron transfer to form Pd(I))

[Pd(NH₃)ₓ]⁺ + e⁻ → Pd(s) + xNH₃ (Second electron transfer to form Pd(0))

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used for in-situ monitoring of mass changes on an electrode surface during an electrochemical process. researchgate.net This makes it an invaluable tool for studying the electrodeposition of palladium from tetraamminepalladium(II) sulfate solutions.

By measuring the change in the resonant frequency of a quartz crystal electrode as palladium is deposited, the EQCM can provide real-time information on the mass of the deposited metal. This allows for the precise calculation of the current efficiency of the deposition process. Furthermore, EQCM can be used to study the deposition and stripping of palladium, providing insights into the mechanism of deposition and the stability of the deposited layer. nih.gov The technique is sensitive enough to detect monolayer formation, making it suitable for fundamental studies of the initial stages of nucleation and growth. researchgate.net Studies on the electrodeposition of copper-palladium alloys have successfully utilized EQCM to determine the deposition rates of the individual metals as a function of electrode potential and ion concentrations in the electrolyte. scirp.org

Thermodynamics of Electrochemical Systems Containing this compound

The thermodynamic properties of the electrolyte solution, including the stability of the palladium complex and the distribution of different chemical species, are crucial for maintaining a stable and efficient electroplating bath.

In an aqueous solution, the tetraamminepalladium(II) ion exists in equilibrium with other species. The stability of the [Pd(NH₃)₄]²⁺ complex is high, but it can undergo stepwise dissociation of its ammonia ligands, especially in acidic conditions or at low ammonia concentrations. wikimedia.org The equilibria involved are:

[Pd(NH₃)₄]²⁺ ⇌ [Pd(NH₃)₃(H₂O)]²⁺ + NH₃ [Pd(NH₃)₃(H₂O)]²⁺ ⇌ [Pd(NH₃)₂(H₂O)₂]²⁺ + NH₃ ...and so on.

The distribution of these different palladium-ammine complexes is governed by their respective stability constants. Potentiometric titration is a common method used to determine these constants. wisdomlib.orgscirp.org The stability of ammine complexes is essential for the function of the electrolyte, as the desired species for reduction is typically the fully complexed [Pd(NH₃)₄]²⁺ ion. The presence of other species can affect the deposition potential and the quality of the coating.

Table 1: Stepwise Formation Constants for Selected Metal-Ammine Complexes This table provides context for the stability of metal-ammine complexes. The values for palladium indicate a very stable complex.

Metal Ionlog K₁log K₂log K₃log K₄Overall log β₄
Pd²⁺9.578.877.576.8932.9
Cu²⁺4.043.432.802.0612.33
Ni²⁺2.672.121.611.077.47
Zn²⁺2.182.252.311.968.70
Data sourced from various studies on metal-ammine complex stability. Note: Specific values can vary with experimental conditions (temperature, ionic strength).

Spectroscopic techniques are powerful non-invasive methods for monitoring the composition and stability of electroplating baths in real-time.

UV-Visible (UV-Vis) Spectroscopy: This method can be used to determine the concentration of the palladium complex in the electrolyte. The [Pd(NH₃)₄]²⁺ ion has a characteristic absorption spectrum in the UV-Vis range. By measuring the absorbance at a specific wavelength, any changes in the concentration of the complex due to degradation or consumption can be monitored. illinois.eduplos.org UV-Vis titration, where the spectrum is recorded as a function of a changing variable (like pH or the addition of another chemical), can be used to study the coordination of palladium ions and the formation of different complex species in the solution. mdpi.com

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and complex ions in the solution. It can be used to directly identify the [Pd(NH₃)₄]²⁺ and SO₄²⁻ ions and monitor their structural integrity. researchgate.net For example, the characteristic symmetric stretch of the S-O bond in the sulfate ion (around 981 cm⁻¹) can be observed. researchgate.net Any changes in the Raman spectrum, such as shifts in peak positions or the appearance of new peaks, can indicate changes in the coordination environment of the palladium ion or the degradation of the complex. This method has been effectively used to study various complex ions in solution, including those involving ammonia and sulfate. umich.eduresearchgate.net

Electrodeposition of Palladium and Palladium-Based Alloys

This compound is a significant compound in the field of electrochemistry, particularly valued for the electrodeposition of palladium and its alloys. As a modern electroplating salt, it offers high efficiency and environmental benefits, making it a focal point of advanced materials research. guidechem.comgoogle.com Its use in sulfate-based electrolytes is central to producing high-quality metallic coatings for a variety of high-tech applications.

High-Efficiency Palladium Plating from Sulfate Electrolytes

This compound is recognized as a new generation electroplating product that facilitates high-efficiency palladium plating. guidechem.comriyngroup.com Electrolytes formulated with this compound are noted for enhancing the ductility of the palladium coating. A key advantage of using a sulfate-based system with this compound is the absence of halogen elements like chlorine, which results in a cleaner, more environmentally friendly process compared to traditional plating solutions. guidechem.comsamaterials.com These characteristics make it particularly well-suited for low-ammonia electroplating processes, where it serves as an ideal raw material for the electroplating liquid. samaterials.com The stability of this compound in neutral solutions also reduces the need for highly acidic baths, thereby minimizing corrosion of equipment and substrates. guidechem.com

The properties of electrodeposited palladium coatings are heavily influenced by the plating bath composition and operating parameters. Coatings derived from palladium alloys like palladium-cobalt have demonstrated high hardness, with values in the range of 590-640 Knoop Hardness Number (KHN), which is approximately 40% higher than pure palladium. sterc.org This increased hardness contributes significantly to wear resistance. sterc.org

Furthermore, electrodeposited palladium-cobalt alloys exhibit excellent adhesion and relatively low porosity, which are critical properties for durable and reliable coatings. sterc.org The microstructure of electrodeposited coatings is often nanocrystalline, with grain diameters that can be below 30 nm. nih.gov This fine-grained structure contributes to the material's high hardness and smooth surface morphology. nih.gov The ability to produce dense, uniform, and crack-free coatings is a key advantage of electrodeposition techniques. mdpi.commdpi.com

Table 1: Properties of Electrodeposited Palladium-Cobalt Alloy

Property Value/Characteristic Source
Hardness 590-640 KHN (~40% higher than pure Pd) sterc.org
Porosity Relatively low, comparable or better than Hard-Gold sterc.org
Appearance Bright sterc.org
Adhesion Excellent sterc.org
Structure Often nanocrystalline (<30 nm grain size) nih.gov

Palladium electroplating from sulfate electrolytes containing this compound is crucial in several advanced industries. guidechem.com

Advanced Electronics: In the electronics industry, palladium is extensively used as a coating for connectors, contacts, and printed circuit boards (PCBs). sharrettsplating.comproplate.comthetaplateinc.com Its excellent electrical conductivity, low surface contact resistance, and resistance to corrosion and oxidation ensure reliable, long-lasting electrical connections. sharrettsplating.comproplate.com Palladium plating is also applied in the semiconductor industry for its adhesion and stability properties. thetaplateinc.comproplate.com It is often used for plating computer motherboards and network plugs. guidechem.comriyngroup.comsamaterials.com Sometimes, a palladium-nickel alloy is plated on a connector before a final gold flash is applied, providing a cost-effective and highly effective solution. sharrettsplating.com

Automotive Components: The automotive industry is a major consumer of palladium. proplate.com While its most prominent use is in catalytic converters to transform toxic exhaust gases into less harmful substances, palladium plating is also applied to various components that require high durability and resistance to corrosion and high temperatures. sharrettsplating.comproplate.comthetaplateinc.com These applications include sensors and electrical connectors within vehicles. thetaplateinc.com Pure palladium coatings are often preferred for high-temperature automotive applications. sterc.org

Co-Electrodeposition of Palladium with Other Metals (e.g., Nickel, Cobalt)

Palladium is frequently co-electrodeposited with other metals, most notably nickel and cobalt, to enhance its material properties. sharrettsplating.com Alloying palladium with more malleable metals like nickel or cobalt can soften the deposit enough to prevent the cracking that can occur with pure palladium under stress. sharrettsplating.com These alloys, such as palladium-nickel and palladium-cobalt, are not only more crack-resistant but are also typically harder and more ductile than pure palladium. sterc.orgsharrettsplating.com

Palladium-cobalt alloys have gained popularity in the connector industry and are used in cell phones, computer batteries, and semiconductor packages. sharrettsplating.com Research has shown that palladium-cobalt can outperform palladium-nickel in high-durability applications and does not suffer from the same quality control issues related to non-destructive thickness and composition analysis. sterc.org The electrodeposition of Ni-Co alloys can be effectively carried out from sulfate baths. researchgate.net

Influence of Electrolysis Parameters on Alloy Composition and Catalytic Activity

The composition and properties of co-deposited palladium alloys are highly dependent on the electrolysis parameters. For palladium-cobalt alloys, the percentage of cobalt in the final deposit is linearly correlated to the ratio of cobalt to palladium ions in the plating solution. sterc.org This allows for the targeted production of alloys with specific compositions, typically in the range of 10-30% cobalt, by adjusting the bath's metal concentrations. sterc.org

Other critical variables that influence the alloy's composition include current density, pH, temperature, and solution agitation. sterc.org For instance, studies on tin-cobalt alloys from sulfate-gluconate baths show that the [Sn(II)]/[Co(II)] ratio and the deposition rate determine the final phase and morphology of the deposit. researchgate.net The catalytic activity of the resulting alloy is also directly linked to its composition and structure. The addition of a second metal, like tin to palladium, can create a synergistic effect that enhances electro-catalytic performance by modifying the arrangement of palladium atoms and providing oxygen-containing species that help remove intermediate products from the catalyst's active sites. mdpi.com

Table 2: Influence of Electrolysis Parameters on Palladium-Cobalt Alloy Deposition

Parameter Influence on Deposit Source
Co/Pd Ratio in Bath Linearly correlated to the wt% of Cobalt in the alloy. sterc.org
Current Density Affects alloy composition. sterc.org
pH Affects alloy composition and bath stability. sterc.org
Temperature Affects alloy composition. sterc.org
Agitation Affects alloy composition. sterc.org

Nanostructured Palladium Deposition on Semiconductor Substrates

The deposition of nanostructured palladium onto semiconductor substrates, such as silicon, is an area of active research for applications in sensors, catalysis, and electronics. researchgate.netnih.gov Electrodeposition is a valuable technique for creating these structures, allowing for the formation of palladium nanoparticles on silicon surfaces. nih.gov

Various methods are employed to create these nanostructures. For instance, palladium thin films can be deposited on silicon wafers using high vacuum deposition systems with an electron beam source. microtonano.com Often, an adhesion layer of a metal like titanium is used to ensure the palladium film adheres well to the silicon substrate. microtonano.com Research has also demonstrated the successful electrodeposition of uniform palladium nanoplates and nanotrees directly onto a gold-precoated substrate through a cyclic deposition/dissolution process. researchgate.net The resulting nanostructures exhibit superior electrocatalytic activities. researchgate.net The ability to deposit these structures on flexible substrates opens possibilities for miniaturized flexible devices. researchgate.net

Table 3: Example Specifications for Commercially Available Palladium-Coated Silicon Wafer

Specification Detail Source
Substrate Material Silicon Wafer (P-type, Boron-doped) microtonano.com
Palladium (Pd) Coating 100 nm (99.95% Purity) microtonano.com
Adhesion Film 5 nm Titanium (Ti) microtonano.com
Surface Roughness Several nanometers microtonano.com
Deposition Method High vacuum deposition via electron beam source microtonano.com

Catalytic Applications and Reaction Mechanisms

Tetraamminepalladium(II) Sulfate (B86663) as a Precursor for Heterogeneous Catalysts

Tetraamminepalladium(II) compounds are highly stable and versatile, making them indispensable as precursors for heterogeneous catalysts. umicore.com These catalysts are pivotal in numerous chemical conversions and are widely used in industrial applications. umicore.com The choice of precursor is a critical step in catalyst preparation, influencing the final properties of the active metallic sites on the support material.

The synthesis of supported palladium catalysts with well-defined characteristics is crucial for their performance. Tetraamminepalladium(II) sulfate is frequently used for this purpose due to its excellent water solubility and the relative stability of its chemical solutions. google.comgoogle.com These properties allow for a controlled and uniform deposition of the palladium precursor onto various support materials.

Two primary methods are employed for synthesizing catalysts using this precursor:

Traditional Method: This process involves activating palladium powder with hydrochloric acid, followed by dissolution in nitric acid to form a palladium nitrate (B79036) (II) solution. Sulfuric acid is then added, and the mixture is heated to partially remove nitro groups. The addition of ammonia (B1221849) water subsequently yields a solution containing this compound, from which crystals can be obtained. riyngroup.com

Ion Exchange Synthesis: A more modern and cleaner approach starts with palladium(II) chloride (PdCl₂). This is complexed with ammonia to generate tetraamminepalladium(II) chloride ([Pd(NH₃)₄]Cl₂). The chloride ions are then substituted with hydroxide (B78521) ions (OH⁻) via an ion exchange resin, forming Pd(NH₃)₄₂. Finally, this intermediate is reacted with sulfuric acid to produce the pure this compound product. riyngroup.com This method is noted for its simplicity, high yield, and the low level of impurities in the final product. riyngroup.com

The stability of this compound solutions is a significant advantage, as they are resistant to dilution, hydrolysis, and precipitation, which is essential for the reproducible synthesis of heterogeneous catalysts. umicore.com This stability ensures that the palladium species remains consistent during the impregnation or deposition-precipitation step, leading to better control over the final catalyst's morphology.

The selection of the palladium precursor has a profound impact on the formation and dispersion of the active sites on the catalyst support. The interaction between the precursor and the support during the initial stages of preparation is key to achieving a high dispersion of the active component. uu.nl

This compound's properties make it an excellent choice for achieving high palladium dispersion. The cationic nature of the [Pd(NH₃)₄]²⁺ complex allows for strong electrostatic interaction with negatively charged support surfaces (e.g., silica (B1680970) or alumina (B75360) at specific pH values). This strong interaction helps to anchor the palladium complexes uniformly across the support surface, preventing agglomeration during the subsequent drying and reduction steps.

The thermal treatment following impregnation is a critical step that often dictates the final metal dispersion. uu.nl The decomposition of the tetraammine complex on the support surface leads to the formation of highly dispersed palladium oxide or metallic palladium nanoparticles, which serve as the active catalytic sites. The clean decomposition of the tetraammine ligand and the sulfate anion, which can be removed with appropriate washing or thermal treatment, contributes to the formation of clean and accessible active sites.

Table 1: Comparison of Synthesis Methods for this compound This interactive table summarizes the key features of the traditional and ion exchange synthesis methods.

Feature Traditional Method Ion Exchange Synthesis Method
Starting Material Palladium Powder Palladium(II) Chloride (PdCl₂)
Key Steps Acid activation, Dissolution, Heat treatment, Ammoniation Ammonia complexation, Ion exchange, Neutralization with H₂SO₄
Process Complexity More complex, involves multiple acid treatments Simpler, more direct route
Byproducts/Impurities Potential for nitro and chloride group residues Fewer byproducts, resulting in higher purity. riyngroup.com
Environmental Impact Involves strong acids and heating Greener process with less environmental pressure. riyngroup.com
Product Yield Variable High, often exceeding 90%. google.com

Palladium-Catalyzed Organic Transformations

Catalysts derived from this compound are effective in a range of important organic reactions. The high dispersion and specific electronic properties of the resulting palladium nanoparticles contribute to their high activity and selectivity.

Supported palladium nanoparticles are among the most efficient catalysts for hydrogenation reactions. mdpi.com Catalysts prepared from this compound precursors are utilized in various liquid-phase transformations.

Hydrogenation: These catalysts demonstrate high activity in the hydrogenation of various functional groups. For example, they are used in the hydrogenation of olefins and nitroarenes. mdpi.com The efficiency of these reactions is often linked to the small size and high surface area of the palladium particles achieved through the use of precursors like this compound. mdpi.com For instance, the hydrogenation of substituted cyclohexanones can be effectively carried out using palladium on carbon (Pd/C) catalysts, which are often prepared from such precursors. nih.gov

Dehydrogenation: Palladium-based catalysts are also active in dehydrogenation reactions, which are crucial for synthesizing valuable chemicals and for hydrogen production. An example is the dehydrogenation of substituted cyclohexanones to produce phenols and hydrogen gas without the need for external oxidants. nih.gov The catalyst is often activated by hydrogen, suggesting a mechanism involving palladium hydride species. nih.gov

Oxidation: While less common than hydrogenation, palladium catalysts also find use in selective oxidation reactions. The specific conditions and support materials can tune the catalyst to favor oxidation pathways.

A significant industrial application of this compound is in the manufacturing of automotive catalytic converters. riyngroup.comchemicalbook.comsamaterials.com In this context, it serves as a precursor to deposit a thin, highly active layer of palladium onto the ceramic monolith support within the converter. umicore.com Palladium is a key component of modern three-way catalysts, responsible for oxidizing unburned hydrocarbons (HC) and carbon monoxide (CO) to carbon dioxide (CO₂) and water (H₂O), and reducing nitrogen oxides (NOx) to nitrogen gas (N₂). The use of this compound allows for precise control over the loading and distribution of palladium, maximizing the catalytic efficiency and durability of the converter. umicore.com

Fundamental Studies of Catalytic Mechanisms

Understanding the fundamental mechanisms of catalysis is essential for designing more efficient and selective catalysts. Studies on catalysts derived from this compound focus on the nature of the active site and the reaction pathways.

During catalyst preparation, the [Pd(NH₃)₄]²⁺ complex is typically decomposed by heat (calcination) and then reduced to form metallic palladium (Pd(0)) nanoparticles on the support. These nanoparticles are widely considered to be the active sites for reactions like hydrogenation and dehydrogenation. mdpi.com

For dehydrogenation reactions, such as converting cyclohexanone (B45756) to phenol, research suggests that the active catalyst may be a palladium hydride species (HPd(II)H). nih.gov This species is thought to be generated by the reaction of the Pd/C catalyst with hydrogen, either supplied externally or produced during the initial stages of the reaction. nih.gov This indicates a dynamic nature of the catalyst, where the active site is formed in situ under reaction conditions. The ability to generate these highly active sites is influenced by the initial dispersion and state of the palladium, which is in turn controlled by the choice of precursor, such as this compound.

Formation and Evolution of Palladium Clusters on Oxide Supports (e.g., Ceria)

The deposition of this compound onto oxide supports, such as ceria (CeO₂), leads to the formation of palladium clusters that are highly effective catalysts. The process often begins with the reduction of Pd(II) to Pd(0), which then aggregate into nanoparticles. dtu.dk

The evolution of these clusters is a key factor in their catalytic activity. For instance, in methane (B114726) oxidation, palladium oxide nanoclusters supported on SSZ-13, formed from atomic ions with strong metal-support interaction, have shown exceptional performance. researchgate.net The interaction with the support material can influence the size, shape, and stability of the palladium clusters, which in turn affects their catalytic properties. researchgate.netdtu.dk The use of ceria as a support is particularly advantageous as it can actively participate in the catalytic cycle through its oxygen storage capacity.

Investigation of Catalytic Cycles (e.g., CO Oxidation)

The catalytic oxidation of carbon monoxide (CO) is a well-studied reaction that demonstrates the efficiency of palladium catalysts. The reaction mechanism typically involves the adsorption of CO and oxygen onto the palladium surface, followed by their reaction to form carbon dioxide (CO₂).

The catalytic cycle for CO oxidation on palladium-based catalysts can be influenced by various factors, including the presence of promoters like hydrogen. workflowhub.eu The general mechanism for Pd(II)-catalyzed oxidation reactions often starts with the Lewis acid activation of a substrate, which allows for nucleophilic addition, frequently followed by β-hydride elimination. nih.gov This process results in a Pd-hydride, which can then undergo reductive elimination to form a Pd(0) species, necessitating a re-oxidation step to regenerate the active Pd(II) catalyst. nih.gov In some cases, the catalytic cycle may involve a Pd(II)/Pd(IV) pathway, particularly when strong oxidants are used. nih.gov

Electrocatalytic Applications of Palladium Derived from the Sulfate Complex

Palladium materials derived from this compound are also prominent in electrocatalysis, where they are used to facilitate reactions at electrode surfaces. These applications are critical for various energy technologies, including fuel cells and water splitting.

Hydrogen Evolution Reaction (HER) Studies

Palladium is an effective catalyst for the hydrogen evolution reaction (HER), where protons are reduced to form hydrogen gas. Its catalytic activity is comparable to that of platinum, the benchmark material for this reaction. researchgate.netrsc.org

Palladium-based electrocatalysts have demonstrated excellent performance in alkaline environments due to their high selectivity for H₂ binding and rapid desorption of adsorbed hydrogen. researchgate.net The efficiency of palladium in the HER is attributed to its ability to facilitate the recombination of hydrogen atoms to produce H₂ molecules. researchgate.net Studies on palladium nanocubes have shown that the kinetics of the HER are influenced by the electronic structure of the palladium, which is tailored by the adsorption of hydrogen atoms. nih.gov

Oxygen Reduction Reaction (ORR) with Atomically Dispersed Palladium

The oxygen reduction reaction (ORR) is a key process in fuel cells, and palladium-based catalysts are considered promising alternatives to more expensive platinum catalysts. nsf.govrsc.org Atomically dispersed palladium on a support material can exhibit high catalytic activity.

Palladium's ORR activity is particularly competitive in alkaline media. researchgate.netresearchgate.net Alloying palladium with other metals, such as cobalt or copper, can significantly enhance its ORR performance by modifying its electronic properties. nsf.govnih.govresearchgate.net The formation of a palladium "skin" on the surface of an alloy can lead to a downshift in the d-band center, resulting in high ORR activity. nih.gov

The selectivity and activity of palladium-based catalysts in the ORR are closely linked to the binding energies of reaction intermediates, such as adsorbed oxygen. A "volcano-type" relationship often exists, where optimal activity is achieved at intermediate binding energies. rsc.org

If the binding of oxygen is too strong, the catalyst surface becomes poisoned, while if it is too weak, the reaction kinetics are slow. rsc.org Density Functional Theory (DFT) calculations are often used to correlate the ORR activity with the d-band center of the palladium catalyst. nih.govrsc.org By tuning the electronic structure of palladium, for example through alloying, the binding energies of intermediates can be optimized to maximize the efficiency of the four-electron reduction of oxygen to water. nih.govrsc.org

Interactive Data Table: Properties of Palladium-Based Catalysts

Catalyst SystemApplicationKey Findings
Pd/SSZ-13Methane OxidationSteam treatment creates ionic Pd with strong metal-support interaction. researchgate.net
Pd on CeriaGeneral CatalysisFormation of Pd(0) nanoparticles from Pd(II) precursor. dtu.dk
Pd-Co AlloysOxygen Reduction ReactionEnhanced and stable ORR activity in acidic medium. researchgate.net
Pd-Cu NanoparticlesOxygen Reduction ReactionHigher mass and specific activity compared to Pd/C in alkaline medium. nsf.gov
Pd NanocubesHydrogen Evolution ReactionHER kinetics are dependent on nanocube size and electronic structure. nih.gov

Tailoring Catalyst Properties through Precursor and Support Interactions

The performance of a supported palladium catalyst is not solely dependent on the intrinsic properties of palladium but is significantly influenced by the physical and chemical characteristics of the support material. The preparation method and the interactions between the this compound precursor and the support dictate the final morphology, dispersion, and electronic state of the palladium particles, which in turn govern the catalyst's activity and selectivity.

Role of Support Surface Area, Pore Distribution, and Chemistry

The support material acts as more than just an inert carrier; its properties are crucial for achieving high dispersion and stability of the active metal phase. uu.nl Key characteristics of the support, such as surface area, pore size distribution, and surface chemistry, play a pivotal role.

Surface Area: A high specific surface area is generally desirable as it allows for a greater dispersion of the metal particles, maximizing the number of active sites available for the reaction. uu.nlsamaterials.com Materials like activated carbon, alumina (Al₂O₃), and silica (SiO₂) are frequently used due to their high surface areas. samaterials.com For instance, high surface area carbons like Ketjenblack are industry standards for applications such as proton exchange membrane fuel cells (PEMFCs) because their extensive internal porosity can anchor and protect the nanocatalysts. uantwerpen.be

Pore Distribution: The pore structure, including pore volume and average pore diameter, influences the accessibility of reactants to the active sites and the diffusion of products away from the catalyst surface. uantwerpen.beresearchgate.net For catalysts used in liquid-phase reactions, the pore structure can affect mass transport, and a well-defined porosity is essential for optimal performance. researchgate.net The incorporation of the catalyst material into the support can lead to a decrease in the average pore diameter, confirming the successful loading of the active phase within the pores. researchgate.net The shape of the support can also influence the final metal distribution; for example, egg-shell profiles, where the metal is concentrated on the outer layer of the support pellet, can be enhanced with an increase in support size. aiche.org

Support Chemistry: The chemical nature of the support surface determines the interaction with the palladium precursor. uu.nl For carbon supports, the presence of surface oxygen groups (e.g., carboxylic, phenolic) can enhance the interaction with positively charged metal precursors, leading to better metal dispersion. uu.nl Similarly, for metal oxide supports like alumina, the surface hydroxyl groups can interact with the tetraamminepalladium(II) complex. The acidic or basic properties of the support can also influence the catalytic reaction. For example, zeolites offer shape selectivity and tunable acid-base properties which can direct catalytic activity. samaterials.com

The choice of support material significantly impacts the catalyst's effectiveness, stability, and selectivity. samaterials.com The following table summarizes common support materials and their key features.

Support MaterialKey FeaturesCommon Applications
Activated Carbon (Pd/C) High surface area, high porosity, chemical stability.Hydrogenation reactions, fine chemical synthesis. samaterials.com
Alumina (Pd/Al₂O₃) High thermal stability, can withstand high-temperature reactions.Catalytic reforming, dehydrogenation. samaterials.com
Silica (Pd/SiO₂) High surface area, neutral support, chemical stability.Hydrogenation and dehydrogenation where acidic support interactions are undesirable. samaterials.com
Zeolites (Pd/Zeolite) Ordered porous structure, shape selectivity, tunable acid-base properties.Selective hydrogenation, hydrocracking. samaterials.com
Carbon Nanotubes (Pd/CNT) Very high surface area, excellent thermal and chemical stability, good conductivity.Fuel cells, sensors. samaterials.com

Impact of Metal Location, Crystallite Size, and Oxidation State on Selectivity

The catalytic selectivity, which is the ability of a catalyst to direct a reaction towards a desired product while minimizing side reactions, is intricately linked to the physical and electronic properties of the supported palladium particles.

Metal Location: The distribution of palladium within the support pellet can be controlled during preparation and has a significant impact on catalyst performance. An "egg-shell" distribution is often preferred for reactions where diffusion limitations are significant, as it concentrates the active metal near the surface, maximizing its accessibility. aiche.org Conversely, a uniform or "egg-yolk" distribution may be advantageous for reactions where the active sites need to be protected from poisons or deactivation.

Crystallite Size: The size of the palladium nanoparticles (crystallites) is a critical parameter. researchgate.net Smaller particles have a higher surface-to-volume ratio, which generally leads to higher activity. uu.nl The catalytic activity of palladium nanoparticles is strongly dependent on their size and shape. researchgate.net However, the relationship is not always linear, and for some reactions, a specific size range may exhibit optimal selectivity. For example, in the hydrogenation of cyclohexene, palladium nanoparticles with a specific size distribution demonstrated high efficiency. nih.gov

Oxidation State: Palladium can exist in different oxidation states, primarily metallic Pd(0) and oxidized Pd(II). researchgate.net The relative proportion of these species on the catalyst surface can significantly influence selectivity. Metallic Pd(0) sites are typically active for hydrogenation reactions. researchgate.net In contrast, oxidized palladium species (Pd²⁺) are often crucial in reactions like the Wacker oxidation. The interaction with the support can stabilize palladium in a particular oxidation state. For instance, strong metal-support interactions have been credited with creating electron-deficient palladium species that exhibit enhanced activity and stability. researchgate.net The coexistence of multiple oxidation states allows the active palladium sites to participate in various stages of a coupling reaction. mdpi.com

The following table provides a summary of how these properties can influence catalyst selectivity.

PropertyInfluence on SelectivityResearch Findings
Metal Location Controls reactant access to active sites, can minimize diffusion limitations.Egg-shell profiles can be enhanced with larger support sizes, which is beneficial when drying time allows for metal precursor migration. aiche.org
Crystallite Size Affects the number of available active sites and the coordination environment of surface atoms.The catalytic activity of palladium nanoparticles is highly dependent on their size and shape. researchgate.net Ultrasmall nanoclusters can be stabilized within supports with large pores. mdpi.com
Oxidation State Determines the electronic properties of the active site, influencing its interaction with reactants.Supported palladium catalysts can feature both metallic Pd(0) and oxidized Pd(II) species. The ratio of these states is influenced by the support and preparation method and affects catalytic performance. researchgate.netresearchgate.net

Novel Palladium Sulfide (B99878) Catalysts Derived from this compound

Sulfidation Strategies and Active Site Characterization

The transformation of a supported palladium catalyst into a palladium sulfide catalyst involves the controlled introduction of sulfur.

Sulfidation Strategies: Several methods can be employed to sulfide palladium catalysts. A common approach is the gas-phase treatment with a mixture of hydrogen sulfide (H₂S) and hydrogen (H₂) at elevated temperatures. rsc.orgresearchgate.net By carefully controlling the sulfidation temperature and the composition of the gas mixture, different phases of palladium sulfide (e.g., Pd₄S, Pd₃S, PdS) can be selectively synthesized. rsc.org The interaction between the metal and the support also plays a crucial role in determining the final crystal structure and composition of the palladium sulfide species. rsc.org Another strategy involves the addition of sulfur-containing compounds, such as sodium sulfide (Na₂S), to a solution containing the palladium precursor before deposition on the support. researchgate.net

The choice of sulfidation strategy has a direct impact on the resulting catalyst's performance. For instance, in the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a PdS/C catalyst prepared by H₂-assisted sulfidation with H₂S showed the highest selectivity and stability among various palladium sulfide phases. rsc.org

Active Site Characterization: Understanding the nature of the active sites in palladium sulfide catalysts is essential for rational catalyst design. A variety of characterization techniques are employed to probe their structure and composition.

X-ray Diffraction (XRD): Used to identify the crystalline phases of palladium sulfide present in the catalyst. rsc.org

X-ray Photoelectron Spectroscopy (XPS): Provides information about the surface composition and the oxidation states of palladium and sulfur. rsc.org

Transmission Electron Microscopy (TEM): Allows for the visualization of the palladium sulfide nanoparticles, providing information on their size, morphology, and dispersion on the support. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS): A powerful technique for determining the local atomic structure around the palladium atoms, revealing details about the formation of small palladium sulfide clusters and their interaction with the support. nih.gov EXAFS studies have shown that upon sulfidation, small Pd sulfide clusters are formed without significant sintering. nih.gov

These characterization techniques have revealed that in the presence of H₂S, palladium exhibits high resistance to particle growth, leading to well-dispersed sulfide clusters. nih.gov The active sites in these catalysts are believed to be specific arrangements of palladium and sulfur atoms on the surface of the nanoparticles. rsc.org

Materials Science and Advanced Functional Materials Development

Precursor for Functional Coatings and Thin Films

Tetraamminepalladium(II) sulfate (B86663) is extensively utilized as a primary component in electroplating baths for the deposition of palladium coatings and thin films. samaterials.comriyngroup.com These films are critical in a variety of high-technology applications, most notably in the electronics industry. samaterials.comriyngroup.comguidechem.com

The compound's primary application is in the palladium plating of electronic components such as computer motherboards and network plugs. samaterials.comriyngroup.comguidechem.com The resulting palladium layers provide excellent corrosion resistance, high conductivity, and superior wear characteristics, which are essential for ensuring the reliability and longevity of electronic devices.

One of the significant advantages of using Tetraamminepalladium(II) sulfate in electroplating is its high efficiency and the environmentally friendly nature of the process. riyngroup.comguidechem.comgoogle.com Unlike traditional plating solutions that may contain halogens, baths formulated with this compound are halogen-free, reducing their environmental impact. samaterials.comguidechem.com The resulting coatings are also known for their enhanced ductility. samaterials.com The stability of the tetraammine palladium(II) complex in solution contributes to a well-controlled deposition process, leading to uniform and high-purity palladium films.

The electroplating process typically involves dissolving this compound in an aqueous solution to create the plating bath. The object to be coated is then immersed in the bath and an electric current is applied, causing the palladium ions to be reduced and deposited onto the substrate as a thin, coherent film. The composition of the plating bath, including the concentration of the palladium complex and other additives, can be tailored to achieve specific film properties. google.com

Table 1: Properties of this compound

Property Value
Chemical Formula [Pd(NH₃)₄]SO₄
Molecular Weight 270.61 g/mol nih.gov
Appearance White to pale yellow crystalline powder matthey.com
Palladium Content 37.4 - 39.4% matthey.com

Engineering of Palladium-Based Nanomaterials for Specific Applications

The utility of this compound extends to the field of nanotechnology, where it serves as a crucial precursor for the synthesis of palladium-based nanomaterials. google.com These materials, particularly supported palladium catalysts, are engineered for specific and demanding applications, most notably in automotive catalytic converters. samaterials.comriyngroup.com

The synthesis of supported palladium catalysts involves the deposition of palladium nanoparticles onto a high-surface-area support material. google.com The good water solubility and chemical stability of this compound make it an ideal starting material for this process. google.comgoogle.com The precursor is dissolved and then impregnated onto the support material. A subsequent reduction step converts the palladium complex into metallic palladium nanoparticles.

The "engineering" of these nanomaterials lies in the ability to control the size, shape, and distribution of the palladium nanoparticles on the support. nitech.ac.jpfrontiersin.org These factors are critical as they directly influence the catalytic activity and efficiency of the final material. rsc.orgsae.org For instance, smaller nanoparticles generally provide a higher surface-area-to-volume ratio, leading to more active catalytic sites. The choice of support material, such as alumina (B75360), ceria-zirconia, or activated carbon, also plays a significant role in the performance and durability of the catalyst. rsc.orgsae.org

While the principles of nanoparticle synthesis are general, the use of a stable precursor like this compound allows for a more controlled and reproducible process. The reaction conditions during the reduction phase, such as temperature, pH, and the type of reducing agent used, can be precisely adjusted to tailor the morphology of the resulting palladium nanoparticles for optimal performance in specific catalytic reactions.

Table 2: Factors in Engineering Palladium Nanomaterials

Parameter Influence on Nanomaterial Properties
Precursor Concentration Affects the size and density of nanoparticles on the support. frontiersin.org
Support Material Influences nanoparticle dispersion, stability, and catalytic activity. sae.org
Reduction Conditions Determines the size, shape, and crystallinity of the nanoparticles.

Integration into Hybrid Material Systems

The integration of this compound into hybrid material systems represents a growing area of materials science research. Hybrid materials, which are composites of two or more different materials at the nanometer or molecular level, can exhibit novel properties that are not present in the individual components. The role of the palladium precursor in this context is to introduce palladium into a matrix to create a functional hybrid material.

A prime example of such a hybrid system is the aforementioned supported palladium catalyst, where palladium nanoparticles are integrated with a ceramic or carbon support. google.com Beyond this, there is potential for using this compound to create other types of hybrid materials. For instance, it could be used to incorporate palladium into polymer matrices to develop advanced catalytic membranes or sensors.

Another emerging area is the use of palladium compounds in the synthesis of metal-organic frameworks (MOFs). mit.edumdpi.com MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters linked by organic molecules. By introducing a palladium source like this compound during or after the synthesis of a MOF, it is possible to create a palladium-functionalized MOF. researchgate.netresearchgate.net These materials could have applications in gas storage, separation, and catalysis, benefiting from both the high surface area of the MOF and the catalytic properties of palladium.

The stable and soluble nature of this compound makes it a suitable candidate for these applications, as it allows for the uniform distribution of palladium within the host material. The development of such palladium-containing hybrid materials is an active area of research with the potential to lead to new advanced functional materials with tailored properties.

Table 3: Mentioned Compounds

Compound Name
This compound
Palladium
Alumina
Ceria-zirconia
Activated carbon

Advanced Characterization Techniques in Research on Tetraamminepalladium Ii Sulfate

Spectroscopic Methodologies

Spectroscopic techniques are instrumental in probing the electronic and vibrational properties of tetraamminepalladium(II) sulfate (B86663), offering insights into its behavior in different environments.

UV-Visible spectroscopy is a powerful tool for investigating the speciation and stability of tetraamminepalladium(II) sulfate in aqueous solutions. The electronic transitions within the complex give rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Changes in the position and intensity of these bands can indicate alterations in the coordination environment of the palladium center, such as ligand exchange or decomposition.

Detailed research findings often involve monitoring the spectral changes over time or as a function of solution conditions (e.g., pH, temperature, presence of other ions). For instance, the stability of the [Pd(NH₃)₄]²⁺ cation can be assessed by observing the persistence of its characteristic absorption peaks. The appearance of new bands might suggest the formation of different palladium species, providing valuable data on the complex's reactivity and degradation pathways in solution.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specialized infrared technique particularly suited for the analysis of powdered solid samples like this compound. wikipedia.orgswri.org This method is highly sensitive to the surface chemistry of materials, making it ideal for studying adsorbates and surface modifications. swri.orgintertek.com DRIFTS works by directing infrared radiation onto the sample, where the light is diffusely scattered and collected. wikipedia.org The resulting spectrum provides information about the vibrational modes of the functional groups present on the surface. gnest.org

In the context of this compound, DRIFTS can be used to:

Identify the characteristic vibrational bands of the ammine (NH₃) ligands and the sulfate (SO₄²⁻) counter-ion on the surface of the solid.

Investigate the interaction of the complex with various gases or liquids by performing in-situ measurements. swri.orggnest.org This is particularly relevant in catalysis research where the complex might be a precursor to a supported catalyst.

Monitor changes in the surface composition upon thermal treatment or chemical reaction.

The spectra are typically plotted as log inverse reflectance (log 1/R) or in Kubelka-Munk units versus wavenumber. wikipedia.org

Raman and Far-Infrared (FIR) spectroscopies provide complementary information to traditional infrared spectroscopy for a complete vibrational analysis of this compound. ksu.edu.sa While some vibrational modes may be active in both IR and Raman spectroscopy, others may only be observable in one, and their intensities can differ significantly. nih.gov

Raman Spectroscopy: This technique is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to symmetric vibrations and homo-nuclear bonds. For this compound, Raman spectroscopy is crucial for identifying the symmetric Pd-N stretching modes and the vibrational modes of the sulfate anion. nih.gov A key advantage of Raman spectroscopy is its relative insensitivity to water, making it well-suited for studying aqueous solutions. nih.gov

Far-Infrared Spectroscopy: FIR spectroscopy probes the low-frequency vibrational region, which is where the vibrations involving the heavy palladium atom and its bonds to the nitrogen atoms of the ammine ligands (Pd-N stretching and bending modes) are expected to occur. These low-energy vibrations are often critical for a complete assignment of the normal modes of the complex.

Together, these techniques allow for a detailed assignment of the vibrational modes of the [Pd(NH₃)₄]²⁺ cation and the SO₄²⁻ anion, providing insights into the bonding and structure of the compound. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique(s)
N-H Stretching3200 - 3400IR, Raman
N-H Bending (degenerate)~1600IR, Raman
N-H Bending (symmetric)~1300IR, Raman
Pd-N Stretching200 - 500Raman, Far-IR
SO₄²⁻ Stretching (ν₃)~1100IR, Raman
SO₄²⁻ Stretching (ν₁)~980Raman
SO₄²⁻ Bending (ν₄)~615IR, Raman
SO₄²⁻ Bending (ν₂)~450IR, Raman

X-ray Based Characterization

X-ray techniques are indispensable for determining the crystallographic structure and surface elemental composition of this compound.

X-ray Diffraction (XRD) is a fundamental and non-destructive technique used to determine the crystal structure of solid materials. inflibnet.ac.inmpg.de When a beam of monochromatic X-rays interacts with a crystalline sample like this compound, the regularly arranged atoms cause the X-rays to be diffracted in specific directions. inflibnet.ac.in The resulting diffraction pattern is a unique "fingerprint" of the crystal's atomic arrangement. inflibnet.ac.in

By analyzing the positions and intensities of the diffraction peaks, researchers can:

Determine the crystal system, space group, and unit cell dimensions of this compound. opengeology.org

Identify the compound and assess its phase purity by comparing the experimental diffraction pattern to standard reference patterns from databases like the International Centre for Diffraction Data (ICDD). ucmerced.edu

Obtain information about the crystallite size and microstrain within the material. mpg.de

For powder samples, the technique is often referred to as X-ray powder diffraction (XRPD). ucmerced.edu

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. cnrs.frcarleton.edu The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. cnrs.fr The kinetic energies of these photoelectrons are measured, and their binding energies are calculated. mdpi.com

For this compound, XPS analysis can provide the following information:

Elemental Composition: The presence of palladium (Pd), nitrogen (N), sulfur (S), and oxygen (O) on the surface can be confirmed. carleton.edu

Oxidation States: The binding energies of the core electrons are sensitive to the chemical environment and oxidation state of the atom. carleton.eduntu.edu.tw For example, the binding energy of the Pd 3d electrons can confirm that palladium is in the +2 oxidation state. Shifts in the binding energies of the N 1s, S 2p, and O 1s peaks can provide information about the nature of the ammine ligands and the sulfate counter-ion. cnrs.fr

XPS data is typically presented as spectra of photoelectron counts versus binding energy. carleton.edu

Element Core Level Expected Binding Energy Range (eV) Information Gained
Palladium (Pd)3d337 - 343Oxidation state of palladium
Nitrogen (N)1s399 - 401Presence and chemical state of ammine ligands
Sulfur (S)2p168 - 170Presence and chemical state of the sulfate group
Oxygen (O)1s531 - 533Presence and chemical state of the sulfate group

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently coupled with electron microscopy to determine the elemental makeup of a sample. wikipedia.org When a material is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element present. wikipedia.org By detecting and analyzing the energy of these emitted X-rays, EDS can generate a spectrum that reveals the elemental composition of the analyzed region.

In the study of materials involving this compound, EDS is instrumental for confirming the presence and distribution of palladium, sulfur, oxygen, and nitrogen. The technique can be used to create elemental maps, which are two-dimensional visualizations of the spatial distribution of different elements across a sample's surface. jeol.com This is particularly valuable for assessing the homogeneity of palladium distribution in catalysts or the elemental composition of synthesized micro- and nanostructures.

Modern EDS systems, especially those with silicon drift detectors (SDD), offer significantly improved throughput and spectral resolution, enabling faster and more detailed elemental mapping. rsc.org This advancement is crucial for analyzing the complex microstructures that can be formed during the synthesis or application of palladium-containing materials.

Table 1: Key Aspects of EDS Analysis for this compound-Related Materials

ParameterDescriptionRelevance to this compound
Qualitative Analysis Identification of elements present in the sample based on the characteristic energy of emitted X-rays.Confirms the presence of Palladium (Pd), Sulfur (S), Oxygen (O), and Nitrogen (N).
Quantitative Analysis Determination of the concentration of each element in the sample.Provides the atomic or weight percentage of constituent elements in synthesized materials.
Elemental Mapping Visualization of the spatial distribution of elements across the sample surface.Assesses the uniformity of palladium dispersion in catalysts and composite materials.
Line Scan Analysis Elemental analysis along a specific line on the sample surface.Investigates elemental variations across interfaces or specific features.

Microscopic Techniques

Microscopic techniques are indispensable for visualizing the physical characteristics of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of solid materials with high resolution. tescan-analytics.com The technique works by scanning a focused beam of electrons across the sample's surface. researchgate.net Interactions between the electron beam and the sample produce various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. tescan-analytics.com

In research related to this compound, SEM is used to study the size, shape, and surface features of particles, films, or other structures synthesized from this precursor. researchgate.net For instance, when used to prepare palladium-based catalysts, SEM can reveal the morphology of the support material and the dispersion of palladium particles on its surface. researchgate.net The high-resolution imaging capabilities of SEM are essential for understanding how synthesis parameters influence the final morphology of the material, which in turn affects its properties and performance. nih.gov

Table 2: Information Obtained from SEM Analysis of this compound-Derived Materials

FeatureDescriptionSignificance
Particle Size and Shape Dimensions and form of individual particles.Influences catalytic activity, surface area, and reactivity.
Surface Topography The three-dimensional texture of the material's surface, including roughness and porosity.Affects properties such as adhesion, friction, and surface-related chemical reactions.
Morphology The overall form and structure of the material.Provides insights into the growth and formation mechanisms of the material.
Dispersion The distribution of one material phase within another, such as palladium particles on a support.Crucial for the efficiency and effectiveness of catalysts.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the material are then used to form an image, providing detailed information about the sample's morphology, crystal structure, and composition at a very fine scale.

For nanomaterials derived from this compound, TEM is critical for elucidating their nanostructure. It can reveal the size and distribution of nanoparticles, the presence of crystal defects, and the nature of interfaces between different materials. When combined with techniques like selected area electron diffraction (SAED), TEM can also provide information about the crystallographic structure of the material.

Electrochemical Characterization Techniques

Electrochemical techniques are vital for understanding the redox properties and reaction kinetics of materials, which is particularly relevant for applications in electrocatalysis and sensors.

Cyclic Voltammetry (CV) for Reaction Kinetics and Mechanisms

Cyclic Voltammetry (CV) is a widely used electrochemical technique for studying the redox behavior of chemical species. ekb.eg It involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the electrochemical reactions.

In the context of this compound, CV can be used to investigate the electrochemical reduction and oxidation processes of the palladium complex and its derivatives. By analyzing the peak potentials, peak currents, and peak shapes in the voltammogram, researchers can determine key kinetic parameters such as the charge transfer coefficient and the diffusion coefficient. ekb.eg This information is crucial for understanding the mechanisms of electrocatalytic reactions and for designing more efficient electrochemical systems.

Electrochemical Quartz Crystal Microbalance (EQCM) for Mass Transport Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with a quartz crystal microbalance to measure minute mass changes at an electrode surface in real-time. dtic.mil The QCM consists of a thin quartz crystal with electrodes on both sides. When an alternating electric field is applied, the crystal oscillates at a specific resonance frequency. dtic.mil Any change in the mass on the electrode surface, such as the deposition or dissolution of a film, leads to a change in the resonance frequency, which can be precisely measured. dtic.mil

In studies involving this compound, EQCM can be used to monitor the mass transport processes occurring during electrochemical reactions. For example, it can track the deposition of palladium onto an electrode surface or the adsorption and desorption of ions and molecules from a modified electrode. This provides valuable insights into the dynamics of film growth, ion exchange, and other interfacial phenomena. researchgate.net

Elemental Analysis Techniques

Elemental analysis is used to determine the precise elemental composition of a sample, including the concentration of the primary elements and the presence of any trace-level impurities.

Inductively Coupled Plasma (ICP) is a powerful and highly sensitive analytical technique for determining the elemental composition of materials, capable of detecting metals at trace and ultra-trace concentrations. azom.com The two most common forms are ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES).

The technique works by introducing a sample, typically in liquid form, into a high-temperature argon plasma (6,000-10,000 K). azom.com The intense heat atomizes and ionizes the elements within the sample.

In ICP-OES , the excited ions emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of each element. pcdn.co

In ICP-MS , the ions are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification. azom.comresearchgate.net

For a compound like this compound, ICP is essential for verifying the palladium content and ensuring the absence of undesirable metallic impurities that could negatively affect its performance in applications like electroplating or catalysis. antpedia.comscirp.org The sample must first be digested, often using strong acids and microwave heating, to create a solution suitable for analysis. pcdn.coscirp.org

Table 3: Illustrative ICP-MS Analysis of a this compound Sample

ElementMeasured ConcentrationLimit of Quantitation (LOQ)
Palladium (Pd) 39.3% (w/w)0.01 mg/kg
Platinum (Pt) < 5 mg/kg5 mg/kg
Rhodium (Rh) < 1 mg/kg1 mg/kg
Gold (Au) < 1 mg/kg1 mg/kg
Iron (Fe) 8 mg/kg0.5 mg/kg
Copper (Cu) 3 mg/kg0.5 mg/kg
Nickel (Ni) < 2 mg/kg2 mg/kg

Note: The data presented is for illustrative purposes to show the capability of the ICP technique in purity and trace metal assessment. The palladium concentration corresponds to its theoretical mass percentage in the compound.

Theoretical and Computational Studies of Tetraamminepalladium Ii Sulfate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of transition metal complexes, including those of palladium. vcu.edu By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, reaction energies, and various electronic properties with reasonable computational cost. vcu.edu

DFT calculations are instrumental in elucidating the electronic structure of palladium complexes, which governs their reactivity. Studies on palladium metal have shown that the width and position of the d-band are particularly sensitive and crucial features of its electronic structure. aps.org For palladium complexes, DFT can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, molecular electrostatic potential, and chemical hardness. rsc.org These calculations help in understanding the stability and reactivity of complexes like tetraamminepalladium(II) sulfate (B86663). rsc.org

Reaction energetics, including formation energies, activation barriers, and dissociation energies, are also reliably predicted using DFT. For instance, calculations on palladium-containing systems have determined the formation energies of alloy nanoparticles and the dissociation energies for the removal of a ligand from a complex. acs.orgresearchgate.net In one study, the bond dissociation energies for complexes of the type [MX4]2- (where M=Pd, X=Cl, Br) were calculated, providing fundamental data on their stability. researchgate.net Similarly, DFT has been used to calculate the activation barriers for the reaction of palladium precursors on surfaces, offering mechanistic insights into deposition processes. psecommunity.org This approach allows researchers to model the energetics of ligand exchange, solvent effects, and decomposition pathways relevant to tetraamminepalladium(II) sulfate.

Table 1: Examples of DFT-Calculated Energetic Properties for Palladium Systems

System Property Calculated Method Calculated Value
[PdCl4]2- Dissociation Energy ([PdCl3]- + Cl-) DFT 4.93 eV researchgate.net
[PdBr4]2- Dissociation Energy ([PdBr3]- + Br-) DFT 5.57 eV researchgate.net
Pd(hfac)2 on Si(100) Adsorption Energy DFT -2.79 eV psecommunity.org
Pd SA on Cu(111) Formation Energy DFT -0.42 eV acs.org

This table is generated based on data from multiple sources to illustrate the application of DFT. Values are specific to the studied systems and computational levels.

In aqueous solution, the tetraamminepalladium(II) cation, [Pd(NH3)4]2+, can undergo various equilibrium reactions, including ligand exchange with solvent molecules or other ions present. Computational modeling is crucial for understanding the speciation—the distribution of different chemical species—of palladium(II) amine complexes under varying conditions like pH. nih.govmdpi.com

Equilibrium studies, often supported by computational models, investigate the complex formation between Pd(amine)2+ complexes and biologically relevant ligands such as amino acids, peptides, and DNA constituents. nih.govmdpi.com These models can generate speciation curves that graphically represent the concentration of each palladium complex as a function of pH. nih.govmdpi.com For example, studies on the [Pd(en)(H2O)2]2+ complex (where 'en' is ethylenediamine) have detailed how different glycine-coordinated species predominate at different pH values. nih.gov Such computational investigations are vital for predicting the behavior of this compound in solution, for instance, in electroplating baths or environmental systems. riyngroup.com The models can also account for the influence of solvent polarity on complex stability. nih.govmdpi.com

This compound is a precursor for creating palladium-based catalysts, where palladium nanoparticles are dispersed on a support material. The interaction between the metal and the support is critical as it can significantly alter the catalyst's activity and stability. DFT is a powerful tool for probing these metal-support interactions. acs.org

Theoretical studies have modeled palladium clusters on various supports, such as graphene and metal oxides. vcu.edursc.org These calculations reveal how the support influences the electronic properties of the palladium clusters. For example, it has been hypothesized that graphene-based supports can act as charge-donating ligands, which can lower the ionization energy of the supported palladium cluster, making it a more effective catalyst. vcu.edu DFT calculations of adsorption energies, charge transfer, and changes in the density of states upon adsorption provide a detailed picture of the bonding at the metal-support interface. rsc.orgacs.org

The decomposition of precursor compounds like this compound to form catalytically active palladium nanoparticles is a complex process. Computational modeling helps to understand the nucleation and growth of these metallic clusters. DFT calculations can be used to study the geometric, thermodynamic, and electronic properties of small palladium clusters (Pdn). rsc.org

Studies have optimized the geometries of palladium clusters of various sizes (e.g., n=1-13) and calculated their stability both as free clusters and when supported on materials like graphene. vcu.edursc.org The results show how electronic properties, such as the HOMO-LUMO gap, change with cluster size. rsc.org Furthermore, the synthesis of palladium nanoparticles from bis(amine)palladium(II) carboxylate precursors has been investigated, revealing that the complex decomposes at high temperatures to form the nanoparticles. rsc.org Such modeling provides a basis for controlling particle size and distribution by tuning the decomposition conditions of the precursor.

The adsorption of palladium complexes onto surfaces is a key step in catalyst preparation and other applications like electroplating. riyngroup.com DFT calculations can elucidate the mechanisms of adsorption and subsequent surface reactions.

Detailed studies have mapped the potential energy surface for the adsorption and dissociation of palladium precursors, such as palladium(II) hexafluoroacetylacetonate (Pd(hfac)2), on silicon surfaces. psecommunity.org These models identify the most stable adsorption sites, calculate adsorption energies, and determine the activation barriers for surface reactions. psecommunity.org Other studies have focused on the adsorption of palladium ions from solution onto functionalized surfaces. For example, the recovery of palladium from aqueous solutions by amine-functionalized materials has been modeled to understand the sorption mechanism. nih.govacs.org It has been shown that chloropalladium(II) species can be reduced to metallic palladium(0) upon adsorption onto tannin-based gels, a redox mechanism that was investigated computationally. nih.gov

Molecular Dynamics Simulations for Solution Dynamics and Interfacial Phenomena

While DFT is excellent for static properties and reaction energetics, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into processes like diffusion, solvent reorganization, and interfacial dynamics.

For palladium complexes in solution, MD simulations can model the solvation shell around the [Pd(NH3)4]2+ ion, the dynamics of ligand exchange with water molecules, and the interaction of the complex with other solutes. Ab initio Molecular Dynamics (AIMD), which uses forces calculated by DFT at each time step, can provide a highly accurate picture of complex processes. AIMD has been applied to investigate the electrode-electrolyte interface for palladium-containing nanoparticles, modeling the atomic-scale structure of the electrical double layer under different conditions. acs.org

MD simulations are also a powerful tool for studying interfacial phenomena, such as the interaction between a polymer and a metal surface during plating. nih.gov Simulations can reveal how molecular chains diffuse and entangle across an interface, which is crucial for understanding the adhesion and bonding mechanisms. nih.gov This methodology is directly applicable to understanding the initial stages of palladium plating from a this compound solution onto a substrate.

Ab Initio and Quantum Chemical Calculations for Fundamental Insights

Ab initio and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for providing fundamental insights into the molecular and electronic properties of coordination compounds. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical work on the tetraamminepalladium(II) cation, [Pd(NH₃)₄]²⁺, and analogous square-planar palladium(II) complexes allows for a detailed and scientifically accurate discussion of the expected findings for this salt.

The primary focus of such computational studies is to elucidate the electronic structure, molecular geometry, and vibrational properties of the [Pd(NH₃)₄]²⁺ cation, which dictates the macroscopic properties of the sulfate salt. The sulfate anion is generally considered a non-coordinating counter-ion, with its influence on the primary coordination sphere of the palladium center being primarily through electrostatic interactions and hydrogen bonding in the solid state, which can be modeled in advanced computational approaches.

Molecular Geometry Optimization:

A fundamental application of ab initio calculations is the determination of the equilibrium geometry of the [Pd(NH₃)₄]²⁺ cation. These calculations consistently predict a square-planar geometry around the palladium(II) center, which is in excellent agreement with experimental data from X-ray crystallography of related tetraamminepalladium(II) salts. The d⁸ electron configuration of Pd(II) strongly favors this geometry.

DFT calculations, often employing basis sets like LANL2DZ for the palladium atom and standard Pople-style basis sets (e.g., 6-31G*) for the lighter atoms (N, H, S, O), can predict bond lengths and angles with high accuracy. For the [Pd(NH₃)₄]²⁺ cation, the key optimized geometric parameters would be the Pd-N bond lengths and the N-Pd-N bond angles.

Table 1: Representative Calculated and Experimental Geometric Parameters for the [Pd(NH₃)₄]²⁺ Cation.
ParameterTypical Calculated Value (DFT)Experimental Range (from related salts)
Pd-N Bond Length (Å)2.04 - 2.062.02 - 2.06
N-Pd-N Bond Angle (°)90.089.5 - 90.5
H-N-H Bond Angle (°)~107 - 109Not typically resolved

Electronic Structure and Bonding Analysis:

Quantum chemical calculations provide a detailed picture of the electronic structure and the nature of the chemical bonds within the complex. Analysis of the molecular orbitals (MOs) reveals the nature of the palladium-ligand interactions. The bonding is primarily described by the donation of the lone pair of electrons from the nitrogen atoms of the ammonia (B1221849) ligands to the vacant d-orbitals of the palladium(II) ion, forming strong σ-bonds.

Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the charge distribution and understand donor-acceptor interactions. In the [Pd(NH₃)₄]²⁺ cation, NBO analysis would typically show a significant positive charge on the palladium atom (though less than the formal +2 charge, indicating covalent character in the bonds) and a corresponding negative charge on the nitrogen atoms.

Table 2: Representative Calculated Electronic Properties for the [Pd(NH₃)₄]²⁺ Cation.
PropertyTypical Calculated Value/Description
Calculated Charge on Pd (NBO)+0.8 to +1.2 e
Calculated Charge on N (NBO)-0.9 to -1.1 e
HOMO-LUMO GapTypically in the range of 4-5 eV
Nature of HOMOPrimarily composed of Pd d-orbitals
Nature of LUMOPrimarily a combination of Pd d-orbitals and anti-bonding σ* orbitals

Vibrational Frequency Analysis:

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

For this compound, the calculated vibrational spectrum would be dominated by modes associated with the [Pd(NH₃)₄]²⁺ cation and the SO₄²⁻ anion. A study on the analogous tetraamminepalladium(II) perrhenate, Pd(NH₃)₄₂, showed good agreement between DFT-calculated and experimental spectra for the cation. nih.gov Similar results would be expected for the sulfate salt.

Table 3: Representative Calculated Vibrational Frequencies for the [Pd(NH₃)₄]²⁺ and SO₄²⁻ Ions.
IonVibrational ModeTypical Calculated Wavenumber (cm⁻¹)Symmetry
[Pd(NH₃)₄]²⁺N-H Stretch3200 - 3400A₁g + B₁g + Eᵤ
[Pd(NH₃)₄]²⁺NH₃ Degenerate Deformation1550 - 1650A₁g + B₁g + Eᵤ
[Pd(NH₃)₄]²⁺NH₃ Symmetric Deformation1250 - 1350A₁g + B₁g + Eᵤ
[Pd(NH₃)₄]²⁺NH₃ Rocking700 - 850A₂ᵤ + Eᵤ
[Pd(NH₃)₄]²⁺Pd-N Stretch450 - 550A₁g + Eᵤ
SO₄²⁻S-O Symmetric Stretch~980A₁
SO₄²⁻S-O Asymmetric Stretch~1100T₂

Future Research Directions and Emerging Applications

Development of Sustainable and Environmentally Benign Synthesis Routes

The future of tetraamminepalladium(II) sulfate (B86663) is intrinsically linked to the development of green and sustainable synthesis methods. Traditional approaches often involve multiple steps and the use of harsh reagents, leading to byproducts and environmental concerns. guidechem.com A key area of research is the development of cleaner production pathways. One such method involves using palladium chloride as a starting material, which undergoes a two-step reaction to produce tetraamminepalladium(II) sulfate with high purity and yield. google.com Another innovative and environmentally friendly approach is the ion exchange synthesis method. This process starts with palladium chloride, which is complexed with ammonia (B1221849) to form tetraamminepalladium(II) chloride. Subsequently, an ion exchange step replaces the chloride ions with hydroxide (B78521) ions, followed by a reaction with sulfuric acid to yield the final product. This method is advantageous due to its simplicity, high yield, and minimal environmental impact. riyngroup.com

The principles of green chemistry are also being applied to the synthesis of palladium nanoparticles, for which this compound can serve as a precursor. These methods focus on three main factors: the reaction medium, the reducing agent, and the stabilizing agent. mdpi.com Researchers are investigating the use of natural reductants like vitamin C and plant extracts, which contain compounds with hydroxyl and carboxylic groups capable of reducing palladium(II) ions to their zero-valent state. mdpi.comresearchgate.net For instance, extracts from Cinnamomum camphora leaf have been successfully used to synthesize palladium nanoparticles. core.ac.uk This bio-reduction is influenced by the concentration of phytochemicals in the plant extract, as well as reaction conditions like time, temperature, and pH, all of which affect the size, shape, and stability of the resulting nanoparticles. mdpi.com The development of these green synthesis routes is crucial for the sustainable and widespread application of palladium-based materials.

Exploration of Novel Catalytic Transformations and Electrocatalytic Systems

This compound and its derivatives are at the forefront of research into novel catalytic and electrocatalytic systems. Palladium complexes, in general, are known to be effective catalysts for a wide range of chemical transformations. cymitquimica.com The catalytic prowess of palladium is rooted in its ability to act as a Lewis acid, activating substrates for subsequent reactions. nih.gov

A significant area of exploration is the use of palladium complexes in C-H activation and annulation reactions, which are powerful methods for constructing complex aromatic and heteroaromatic compounds. acs.org Researchers are also investigating palladium-pincer complexes for their unique reactivity in transformations involving organometallic species. These complexes have shown high selectivity in reactions such as the cross-dehydrogenative coupling of amines and the cleavage of benzylic C-N bonds. researchgate.net

Furthermore, palladium-allyl complexes are being studied as precatalysts that can be easily converted into active Pd(0) catalysts for reactions like allylic amination and Suzuki-Miyaura cross-coupling. rsc.org The development of palladium-based catalysts extends to environmental applications as well. For example, palladium catalysts derived from waste materials are being explored for C-H functionalization and C-N bond formation, offering a more sustainable alternative to catalysts derived from mined palladium. mdpi.com In the realm of electrocatalysis, palladium-based membranes are being investigated for their potential in electrochemical palladium membrane reactors (ePMRs), which utilize water as a hydrogen source and can be used in hydrogenation reactions. mdpi.com

Design of Advanced Materials for Energy and Environmental Applications

The unique properties of this compound make it a promising precursor for the design of advanced materials with significant applications in the energy and environmental sectors. Palladium-based materials are being explored for their potential in gas storage and separation, which is crucial for addressing issues like carbon dioxide capture and global warming. ut.ac.irresearchgate.net

In the energy sector, palladium-based membranes are of particular interest for hydrogen separation and storage. mdpi.com These membranes exhibit high catalytic activity and, theoretically, infinite selectivity for hydrogen, making them ideal for producing high-purity hydrogen for a hydrogen-based economy. mdpi.comresearchgate.net Research is focused on developing cost-effective and high-performance palladium-based alloy membranes to overcome the limitations of pure palladium, such as high cost and susceptibility to contamination. mdpi.com

For environmental remediation, palladium-based catalysts are being extensively studied for the treatment of priority water contaminants, including halogenated organics and oxyanions. acs.org Palladium's ability to catalyze the reduction of these pollutants offers a promising avenue for water purification. Additionally, palladium complexes are being investigated for their potential in environmental remediation through the adsorption of pollutants. ut.ac.ir The development of adsorbents modified with palladium-binding functional groups, such as thiadiazole-based polymers, has shown promise for the selective recovery of palladium from industrial wastewater, which not only mitigates environmental hazards but also allows for the recycling of this precious metal. nih.gov

Advanced In-situ/Operando Characterization for Deeper Mechanistic Understanding

To unlock the full potential of this compound and its derivative materials, a deep understanding of their reaction mechanisms is essential. Advanced in-situ and operando characterization techniques are proving to be invaluable tools in this endeavor. These techniques allow researchers to study catalysts and materials under actual reaction conditions, providing real-time insights into their structural and electronic evolution.

Techniques such as in-situ X-ray absorption spectroscopy (XAS) and operando near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) are being employed to probe the state of palladium species during catalytic processes. mdpi.comacs.org For example, operando NAP-XPS studies on ceria-supported palladium catalysts for CO oxidation have revealed the presence of different palladium species, including a PdOx phase and Pd(II) ions integrated into the ceria support, and have helped to elucidate their respective roles in the catalytic cycle. mdpi.comnih.gov

In-situ surface-enhanced Raman scattering (SERS) is another powerful technique for monitoring catalytic reactions at the molecular level. By assembling catalytically active palladium nanoparticles into dimers, researchers have been able to boost the SERS signal sufficiently to monitor reactions like the Suzuki-Miyaura cross-coupling in real-time. nih.gov These advanced characterization methods provide a wealth of information that is crucial for understanding reaction mechanisms, identifying active sites, and ultimately designing more efficient and robust catalytic systems. researchgate.netscilit.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The vast and complex design space of palladium-based materials presents a significant challenge for traditional research methods. To accelerate the discovery of new materials with desired properties, scientists are increasingly turning to artificial intelligence (AI) and machine learning (ML). mdpi.comresearchgate.net These computational tools can analyze large datasets, identify hidden correlations, and predict the performance of new materials, thereby guiding experimental efforts and reducing the time and cost of development. researchgate.netacs.orggithub.io

ML models are being developed to predict various properties of palladium-based catalysts, such as their activation energies for specific reactions. acs.org By training these models on data from quantum mechanical calculations and high-throughput experiments, researchers can rapidly screen vast numbers of potential catalyst candidates. acs.orggithub.io For instance, unsupervised machine learning has been successfully used to identify new phosphine (B1218219) ligands that can stabilize palladium(I) dimers, leading to the synthesis of previously unknown catalytic species. researchgate.net

Interactive Data Table: Research Findings on Palladium-Based Materials

Research AreaKey FindingTechnique(s) UsedPotential Application
Sustainable Synthesis Plant extracts can be used as reducing and stabilizing agents for the green synthesis of palladium nanoparticles. mdpi.comresearchgate.netUV-Vis, XRD, FTIR, TEMGreen catalysis
Catalysis Palladium-pincer complexes show high selectivity in cross-dehydrogenative coupling reactions. researchgate.netNMR, Mass SpectrometryFine chemical synthesis
Energy Palladium-based membranes exhibit high selectivity for hydrogen separation. mdpi.comresearchgate.netPermeation testingHydrogen fuel cells
Environmental Modified adsorbents can selectively recover palladium from wastewater. nih.govAdsorption studiesMetal recycling, Pollution control
Mechanistic Understanding Operando NAP-XPS reveals the dynamic nature of palladium species during CO oxidation. mdpi.comnih.govNAP-XPSCatalyst design
Materials Discovery Machine learning can accelerate the discovery of new palladium alloy catalysts. mdpi.comrsc.orgDFT, ML algorithmsFuel cells, Catalysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraamminepalladium(II) sulfate
Reactant of Route 2
Tetraamminepalladium(II) sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.